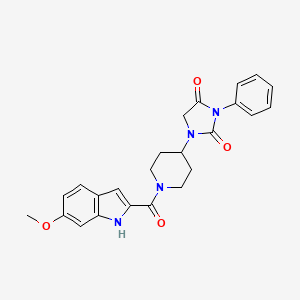

![molecular formula C16H17N3O2S B2771840 ({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid CAS No. 694516-61-5](/img/structure/B2771840.png)

({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid” is a specialty product for proteomics research . It has a molecular formula of C16H17N3O2S .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, there are methods for synthesizing similar compounds. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the creation of drugs with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.

Methods of Application

The synthesis involves multicomponent condensation reactions, combining 2-aminopyridines with arylglyoxals and Meldrum’s acid to produce substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are structurally related to the compound .

Results

The resulting compounds have shown efficacy in preclinical models, with some derivatives advancing to clinical trials. The hypnotic drug zolpidem is one such derivative, used to treat short-term insomnia .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

In organic synthesis, this compound serves as a versatile building block for constructing diverse heterocyclic scaffolds, which are essential in drug discovery and development.

Methods of Application

The compound is used in two-component reactions, where it reacts with nitrites to form hydroxyiminopyrazoles, which are key intermediates in the synthesis of various heterocyclic compounds.

Results

The synthesized heterocyclic compounds have been identified and characterized using spectroscopic methods, confirming their potential as intermediates in pharmaceutical synthesis .

Application in Plant Growth Regulation

Scientific Field

Agricultural Chemistry

Summary of Application

The compound has been explored for its role in modulating plant growth by acting as a precursor to plant growth regulators.

Methods of Application

Exogenous application of derivatives of this compound, such as indole-3-acetic acid and cytokinin-like substances, has been studied to understand their effects on plant biomass and phytochemical parameters.

Results

The application has led to significant changes in plant biomass, with improvements in various biological parameters of plants like Mentha rotundifolia L. This suggests a potential for enhancing agricultural productivity .

Application in Antimicrobial Agents

Scientific Field

Microbiology

Summary of Application

Derivatives of this compound are used to develop new antimicrobial agents that can combat resistant strains of bacteria and fungi.

Methods of Application

The compound is incorporated into molecules that disrupt microbial cell walls or inhibit essential enzymes, thereby halting the growth of pathogens.

Results

Studies have shown that certain derivatives exhibit potent antibacterial and antifungal activities, offering promising leads for new antimicrobial drugs .

Application in Enzyme Inhibition

Scientific Field

Biochemistry

Summary of Application

This compound is a key precursor in the synthesis of enzyme inhibitors, particularly those targeting enzymes involved in disease pathways.

Methods of Application

Derivatives are synthesized and tested against a panel of enzymes to determine their inhibitory effects and selectivity.

Results

The derivatives have demonstrated significant inhibitory activity against target enzymes, with potential therapeutic applications in various diseases .

Application in Sleep Disorders

Scientific Field

Pharmacology

Summary of Application

The compound’s derivatives, such as zolpidem, are utilized in the treatment of sleep disorders like short-term insomnia.

Methods of Application

Zolpidem acts by binding to GABA receptors in the brain, mimicking the inhibitory effects of the neurotransmitter GABA and promoting sleep.

Results

Clinical trials have shown that zolpidem effectively induces sleep with a rapid onset and has fewer side effects compared to traditional benzodiazepine tranquilizers .

Application in Neuroprotective Agents

Scientific Field

Neuroscience

Summary of Application

Research is being conducted on the neuroprotective properties of this compound’s derivatives for conditions such as stroke and traumatic brain injury.

Methods of Application

The derivatives are evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.

Results

Preliminary findings suggest that some derivatives may reduce neuronal damage and improve recovery outcomes in neurodegenerative conditions .

Application in Antioxidant Research

Scientific Field

Chemistry

Summary of Application

This compound is studied for its antioxidant properties, which can be harnessed to protect cells from oxidative damage.

Methods of Application

Derivatives are synthesized and their antioxidant capacity is measured using various assays to quantify their ability to scavenge free radicals.

Results

The derivatives have shown promising antioxidant activity, indicating their potential use in preventing oxidative stress-related diseases .

Application in Plant Phenolic Profile Enhancement

Scientific Field

Botany

Summary of Application

The compound is used to enhance the phenolic profile of plants, which can improve their nutritional value and medicinal properties.

Methods of Application

Plant growth regulators derived from this compound are applied to plants like Mentha rotundifolia L., leading to an increase in phenolic compounds.

Results

Treated plants have shown a significant increase in individual phenolic compounds, suggesting that exogenous hormones could be used to boost the bioactivity of medicinal or food plants .

These additional applications further illustrate the versatility of “({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid” in scientific research, spanning across various fields and contributing to advancements in health, agriculture, and material sciences.

Application in Antiviral Research

Scientific Field

Virology

Summary of Application

The compound’s derivatives are investigated for their potential to inhibit viral replication and treat viral infections.

Methods of Application

Derivatives are synthesized and tested against a range of viruses in vitro to assess their efficacy in inhibiting viral entry or replication.

Results

Some derivatives have shown promising results in inhibiting the replication of certain viruses, indicating potential as antiviral agents .

Application in Anti-inflammatory Drugs

Summary of Application

This compound is used in the development of anti-inflammatory drugs that can treat chronic inflammatory diseases.

Methods of Application

Derivatives are synthesized and their anti-inflammatory properties are evaluated using in vitro and in vivo models of inflammation.

Results

The derivatives have demonstrated significant reduction in inflammatory markers, suggesting their use in treating conditions like arthritis and asthma .

Application in Alzheimer’s Disease Treatment

Scientific Field

Neuropharmacology

Summary of Application

Derivatives of this compound are being studied for their potential role in the treatment of Alzheimer’s disease.

Methods of Application

The derivatives are assessed for their ability to inhibit enzymes like beta-amyloid or tau protein aggregation, which are implicated in Alzheimer’s disease.

Results

Initial studies indicate that some derivatives can inhibit these enzymes, offering a new approach to Alzheimer’s disease treatment .

Application in Cardiovascular Therapeutics

Scientific Field

Cardiovascular Pharmacology

Summary of Application

Research into this compound’s derivatives includes their use in treating cardiovascular diseases by affecting heart muscle function or blood flow.

Methods of Application

Derivatives are tested for their effects on cardiac cells and blood vessels in preclinical models.

Results

Some derivatives have shown potential in improving cardiac function and circulation, which could be beneficial in heart disease management .

Application in Synthetic Methodology Development

Scientific Field

Synthetic Chemistry

Summary of Application

The compound is used in the development of new synthetic methodologies for constructing complex organic molecules.

Methods of Application

Researchers utilize the compound in multicomponent reactions to synthesize a wide range of products in a single synthetic stage.

Results

This approach has led to the efficient synthesis of various organic compounds, enhancing the toolbox of synthetic chemists .

Application in Material Science

Scientific Field

Material Science

Summary of Application

This compound’s derivatives are explored for their potential applications in creating new materials with specific properties.

Methods of Application

Derivatives are incorporated into polymers or other materials to assess their impact on the material’s properties.

Results

Early research suggests that these derivatives can confer desirable characteristics, such as increased durability or conductivity, to materials .

Direcciones Futuras

While specific future directions for this compound are not provided in the search results, the synthesis and study of similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, suggest that there is ongoing interest in this area of research . These compounds have been found to possess a broad spectrum of biological activity, suggesting potential for further exploration and development .

Propiedades

IUPAC Name |

2-[[benzyl(pyridin-3-ylmethyl)carbamothioyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-15(21)10-18-16(22)19(11-13-5-2-1-3-6-13)12-14-7-4-8-17-9-14/h1-9H,10-12H2,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDILDCVCVZUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CN=CC=C2)C(=S)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)

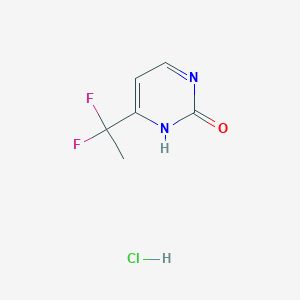

![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2771768.png)

![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)

![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)

![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)

![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)

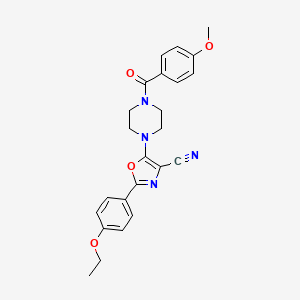

![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)